Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated pyrimidine ring system. Its structure includes an amino group at position 2, an ethyl carboxylate ester at position 5, and a tetrahydropyrimidine backbone. This compound serves as a versatile intermediate in medicinal chemistry due to its ability to undergo functionalization at multiple positions, enabling the synthesis of derivatives with diverse biological activities .
Key structural attributes:
- Ethyl carboxylate group: Enhances solubility and serves as a handle for further derivatization.
- Amino substituent: Facilitates interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C7H13N3O2 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H13N3O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h5H,2-4H2,1H3,(H3,8,9,10) |
InChI Key |
MOKJWPRBNIUMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC(=NC1)N |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
- Starting Material: Ethyl 2-aminopyrimidine-5-carboxylate
- Reagents: Aldehydes (e.g., benzaldehyde, biphenyl-4-carbaldehyde)
- Conditions: Reflux in suitable solvents (ethanol or acetic acid), often with acid catalysts
- Subsequent Step: Catalytic hydrogenation (Pd/C) to reduce the double bonds, forming the tetrahydropyrimidine ring
Mechanism:
The initial step involves nucleophilic attack of the amino group on the aldehyde carbon, forming an imine intermediate. Cyclization occurs via intramolecular nucleophilic attack, followed by reduction of the imine to form the saturated tetrahydropyrimidine ring.
Research Data:
Reaction Conditions & Yields:
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Condensation | Reflux in ethanol/acetic acid | Variable | Typically 70-85% |
| Hydrogenation | Pd/C, room temperature, hydrogen atmosphere | 80-90% | Selective cis-isomers |
Direct Cyclization from Urea and β-Ketoesters
Another method involves the cyclization of urea derivatives with β-ketoesters, leading directly to the tetrahydropyrimidine core.
Reaction Scheme:
- Reagents: Urea, ethyl acetoacetate, aldehyde derivatives
- Conditions: Reflux in methanol with acid catalysts (e.g., hydrochloric acid)
Mechanism:
Urea reacts with β-ketoesters and aldehydes via condensation, forming a dihydropyrimidine ring through cyclization, followed by dehydration and tautomerization steps.
Research Data:
- The synthesis of ethyl 4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate involved refluxing a mixture of 4-fluorobenzaldehyde, urea, and ethyl acetoacetate in methanol with benzyl triethylammonium chloride as catalyst. The product was obtained with an 78% yield after recrystallization.
Reaction Conditions & Yields:
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | Reflux in methanol, acid catalyst | 70-80% | Reflux duration ~45 min to 1 hr |
Chlorination and Functionalization of the Pyrimidine Ring
Chlorination of ethyl 2-aminopyrimidine-5-carboxylate using phosphorus oxychloride (POCl₃) facilitates further functionalization, leading to derivatives such as ethyl 2-chloro-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate.
Reaction Scheme:
- Reagents: POCl₃
- Conditions: Reflux at elevated temperatures (~100°C)
- Subsequent Steps: Nucleophilic substitution or reduction to obtain the tetrahydropyrimidine
Research Data:
Reaction Conditions & Yields:
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Chlorination | Reflux in POCl₃ | 70-75% | Reaction monitored by TLC |
Reduction and Hydrogenation Techniques
Reduction of pyrimidine derivatives to tetrahydropyrimidines often employs catalytic hydrogenation under mild conditions, favoring cis-isomer formation.
Reaction Scheme:
- Reagents: Pd/C or platinum catalysts
- Conditions: Hydrogen atmosphere, room temperature or mild heating
- Notes: The process selectively reduces double bonds in the pyrimidine ring, forming the saturated tetrahydropyrimidine.
Research Data:
Reaction Conditions & Yields:
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂, room temp | 80-90% | Selectivity for cis-isomers |
Hydrolysis and Final Purification
The final step often involves acid hydrolysis to remove protecting groups or to convert intermediates into the free amino form, yielding Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate .
Reaction Conditions:
- Acidic aqueous solutions (e.g., dilute HCl)
- Mild heating to facilitate hydrolysis
- Purification via recrystallization or chromatography
Summary Table: Preparation Methods Overview
| Method | Key Reagents | Main Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Condensation & Hydrogenation | Ethyl 2-aminopyrimidine-5-carboxylate, aldehydes, Pd/C | Reflux, hydrogen atmosphere | 80-90% | Widely used for aromatic derivatives |
| Urea-based Cyclization | Urea, β-ketoesters, aldehydes | Reflux in methanol, acid catalysis | 70-85% | Suitable for diverse substitutions |
| Chlorination & Functionalization | POCl₃ | Reflux at 100°C | 70-75% | For further derivatization |
| Catalytic Hydrogenation | Pd/C or Pt catalysts | Mild conditions | 80-90% | For ring saturation |
Chemical Reactions Analysis
Acid-Base Reactions
The amino group at position 2 exhibits basicity, participating in protonation-deprotonation equilibria. This property facilitates pH-dependent reactions and salt formation.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Protonation | HCl (aqueous) | Ammonium chloride derivative | |
| Deprotonation | NaOH (aqueous) | Free base form |
The amino group’s pKa (~14.1) allows selective reactivity under basic conditions without disrupting the tetrahydropyrimidine ring .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to yield the carboxylic acid derivative, a key intermediate for further functionalization.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O, reflux | 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride | |
| Basic hydrolysis | NaOH/H₂O, 80°C | Sodium carboxylate salt |
Hydrolysis rates depend on steric effects and electronic factors, with acidic conditions favoring protonation of the ester carbonyl .
Nucleophilic Substitution
The ester group acts as an electrophilic site for nucleophilic attack, enabling substitutions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Ammonia | Ethanol, reflux | 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxamide | |
| Hydrazine | Methanol, 60°C | Hydrazide derivative |
Substitution reactions typically require polar aprotic solvents to stabilize transition states.
Alkylation and Acylation
The primary amino group undergoes alkylation and acylation to form derivatives with modified bioactivity.
|
Scientific Research Applications
Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Its derivatives are being explored for their antiviral, anticancer, and antimicrobial properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties . The compound also interacts with proteins involved in the endoplasmic reticulum stress pathway and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydropyrimidine scaffold is widely exploited in drug discovery. Below is a comparative analysis of Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate with structurally related derivatives, focusing on substituent effects, biological activities, and synthetic routes.
Structural and Functional Variations
Key Comparative Insights
Substituent Impact on Bioactivity: 2-Amino vs. 2-Thioxo/2-Oxo: The amino group (as in the parent compound) supports hydrogen-bonding interactions, making it suitable for enzyme inhibition. In contrast, 2-thioxo derivatives (e.g., ) exhibit enhanced lipophilicity, favoring membrane penetration and anticancer activity. Aromatic Substituents: Fluorophenyl () or pyrazolyl () groups improve target selectivity and metabolic stability. For example, the fluorophenyl derivative in showed potent cytotoxicity against cancer cell lines.
Synthetic Flexibility :
- The parent compound and its 2-oxo/2-thioxo analogs are synthesized via the Biginelli reaction or modified cyclocondensation methods, enabling rapid diversification .
- Derivatives with fused heterocycles (e.g., thiazolo[3,2-a]pyrimidine in ) require multi-step routes, including cyclization and functional group interconversion .
Pharmacological Applications: Antiviral Activity: The 2-amino derivative and its 6-methyl-2-oxo analog () inhibit neuraminidase, a key enzyme in influenza A replication. Antibacterial Potential: Pyrazolyl-substituted derivatives () demonstrate broad-spectrum activity against Gram-positive bacteria and Mycobacterium tuberculosis.
Physicochemical and Pharmacokinetic Properties
Biological Activity
Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate (EATPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
EATPC is characterized by its unique bicyclic structure, featuring an ethyl ester at the 5-position and an amino group at the 2-position of the tetrahydropyrimidine ring. Its molecular formula is with a molecular weight of approximately 171.20 g/mol .
Biological Activities
Research indicates that EATPC exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that EATPC has potential antimicrobial effects against various bacterial strains. For instance, it has been evaluated for its inhibitory effects on Mycobacterium tuberculosis, demonstrating significant activity with minimum inhibitory concentrations (MICs) in the range of 4 to 32 µg/mL .
- Antiviral Properties : EATPC has been investigated for its antiviral potential, particularly against viral infections where it may inhibit viral replication mechanisms.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting its potential as an anti-inflammatory agent .
- Enzyme Inhibition : EATPC acts as an enzyme inhibitor, interacting with specific biological macromolecules. This mechanism is crucial for its therapeutic applications, particularly in targeting metabolic pathways involved in disease processes .
Synthesis Methods
The synthesis of EATPC typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is often conducted in solvents like ethanol and can be optimized using catalysts to enhance yield and specificity .
Synthetic Route Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl acetoacetate + Urea | Reflux in ethanol | High |
| 2 | Purification via recrystallization | - | - |
Case Studies and Research Findings
- Antimicrobial Activity : A study focusing on EATPC's activity against Mycobacterium tuberculosis highlighted its potential as an anti-tubercular agent. The compound's interaction with bacterial enzymes was analyzed through molecular docking studies, revealing it binds effectively to critical targets within the bacterial metabolism .
- Anti-inflammatory Research : In a comparative study of pyrimidine derivatives, EATPC exhibited significant anti-inflammatory activity when tested against inflammatory models. The results indicated that modifications at specific positions on the pyrimidine ring could enhance its efficacy .
- Enzyme Inhibition Studies : Research into the inhibition of glyoxalase enzymes by EATPC showed that it could effectively hinder bacterial growth by disrupting metabolic pathways essential for survival. This finding supports the hypothesis that EATPC may serve as a lead compound for developing new antibacterial agents .
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate via the Biginelli reaction?
The compound is typically synthesized via a one-pot Biginelli reaction using ethyl acetoacetate, thiourea derivatives, and aromatic aldehydes. Key parameters include:
- Catalyst : Lewis acids (e.g., HCl, BF₃·OEt₂) or Brønsted acids (e.g., acetic acid) to enhance cyclocondensation efficiency .
- Solvent : Ethanol or methanol under reflux (60–80°C) for 6–12 hours .
- Workup : Precipitation by cooling the reaction mixture, followed by recrystallization in ethanol/water . Yield optimization requires stoichiometric control of reagents (1:1:1 molar ratio) and catalyst loading (5–10 mol%) .
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Chromatography : Use HPLC or TLC with ethyl acetate/hexane (3:7) to assess purity .
- Spectroscopy : Confirm the structure via -NMR (e.g., NH₂ protons at δ 6.8–7.2 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 54.2%, H: 6.3%, N: 16.8%) .
Advanced Research Questions
Q. How can regioselectivity challenges in dihydropyrimidine derivatives be addressed during synthesis?
Regioselectivity in substituent placement (e.g., at N1 vs. N3) is influenced by:
- Steric effects : Bulky substituents on aldehydes favor specific ring conformations .
- Catalyst choice : Protic acids (e.g., HCl) promote thermodynamically stable products, while Lewis acids (e.g., ZnCl₂) may alter pathway kinetics .
- Computational modeling : DFT calculations predict transition-state energies to guide reagent selection .
Q. What strategies resolve contradictory XRD data during crystal structure determination?
- Software tools : Use SHELX for refinement (e.g., SHELXL for hydrogen bonding networks) and ORTEP-III for visualizing thermal ellipsoids .
- Validation : Cross-check with spectroscopic data (e.g., -NMR for carbonyl assignments) and Hirshfeld surface analysis to confirm intermolecular interactions .
- Twinned data : Apply the TWIN law in SHELXTL to deconvolute overlapping reflections .
Q. How can low yields in scaled-up Biginelli reactions be mitigated?
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes) and improves yield (up to 85%) by enhancing energy transfer .
- Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis) through precise temperature control .
- Byproduct analysis : Use LC-MS to identify degradation products (e.g., open-chain intermediates) and adjust pH or solvent polarity accordingly .
Q. What methodologies assess the compound’s potential as a protein kinase inhibitor?
- Enzyme assays : Measure IC₅₀ values against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to ATP pockets, guided by pyrimidine scaffold interactions .
- SAR modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance affinity .
Methodological Considerations
Q. How to analyze tautomeric equilibria in solution-phase studies?
- NMR titration : Monitor NH proton shifts in DMSO-d₆ vs. CDCl₃ to detect keto-enol or amine-imine tautomerism .
- pH-dependent UV-Vis : Track absorbance changes at λ = 260–280 nm to identify dominant tautomeric forms .
Q. What crystallographic parameters indicate high-quality single-crystal data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
